2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(2-(2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)-2-hydroxyethyl)-4-piperidinyl)-, (+-)-
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Overview
Description
2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(2-(2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)-2-hydroxyethyl)-4-piperidinyl)-, (±)- is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(2-(2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)-2-hydroxyethyl)-4-piperidinyl)-, (±)- typically involves multiple steps. One common method includes the reaction of benzimidazole derivatives with piperidine and benzodioxin intermediates under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of catalysts to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(2-(2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)-2-hydroxyethyl)-4-piperidinyl)-, (±)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols.
Scientific Research Applications
2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(2-(2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)-2-hydroxyethyl)-4-piperidinyl)-, (±)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(2-(2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)-2-hydroxyethyl)-4-piperidinyl)-, (±)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Share the benzimidazole core structure but differ in functional groups.
Piperidine derivatives: Contain the piperidine ring but lack the benzimidazole moiety.
Benzodioxin derivatives: Feature the benzodioxin structure but do not have the benzimidazole or piperidine components
Uniqueness
What sets 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-(2-(2,3-dihydro-2-methyl-1,4-benzodioxin-2-yl)-2-hydroxyethyl)-4-piperidinyl)-, (±)- apart is its combination of these diverse functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
130045-46-4 |
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Molecular Formula |
C23H27N3O4 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-[1-[2-hydroxy-2-(3-methyl-2H-1,4-benzodioxin-3-yl)ethyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C23H27N3O4/c1-23(15-29-19-8-4-5-9-20(19)30-23)21(27)14-25-12-10-16(11-13-25)26-18-7-3-2-6-17(18)24-22(26)28/h2-9,16,21,27H,10-15H2,1H3,(H,24,28) |
InChI Key |
HVOUMFGXRWDXPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=CC=CC=C2O1)C(CN3CCC(CC3)N4C5=CC=CC=C5NC4=O)O |
Origin of Product |
United States |
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